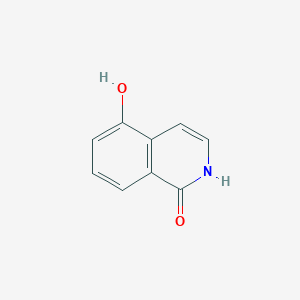

1,5-Isoquinolinediol

説明

Historical Context of Isoquinoline Alkaloid Research

Isoquinoline alkaloids represent a large and diverse family of naturally occurring compounds that have been a subject of scientific interest for centuries. caringsunshine.comnih.gov The journey of isoquinoline alkaloid research began in the early 19th century with the isolation of morphine from the opium poppy, Papaver somniferum. nih.govrsc.org This seminal discovery marked a turning point in understanding the medicinal properties of plants and laid the foundation for the field of alkaloid chemistry. nih.gov These compounds are typically derived from the amino acids tyrosine or phenylalanine. nih.govrsc.org

Historically, plants rich in isoquinoline alkaloids have been integral to traditional medicine systems worldwide. caringsunshine.com For instance, in Traditional Chinese and Ayurvedic medicine, plants like Corydalis yanhusuo were used for their analgesic properties. caringsunshine.com Similarly, Native American and European herbal traditions utilized plants such as goldenseal and bloodroot, which contain isoquinoline alkaloids like berberine and sanguinarine, for treating infections and inflammation. caringsunshine.com The isolation of isoquinoline itself from coal tar in 1885 by Hoogewerf and van Dorp further catalyzed research into this class of compounds. wikipedia.org Over the past two centuries, a vast number of isoquinoline alkaloids have been isolated and their chemical structures identified, revealing a wide range of biological activities. nih.gov

Significance of the Isoquinoline Scaffold in Drug Discovery

The isoquinoline ring system, a fusion of a benzene and a pyridine ring, is considered a "privileged scaffold" in medicinal chemistry. nih.gov This is due to its ability to serve as a structural foundation for designing compounds with a wide array of biological activities. nih.govnumberanalytics.com The structural diversity of isoquinoline derivatives allows for interaction with various biological targets, making them valuable in the development of new therapeutic agents. jpionline.orgontosight.ai

The significance of the isoquinoline scaffold is underscored by the number of drugs based on this structure that are either in clinical use or under investigation for a multitude of diseases. nih.gov These include treatments for cancer, infectious diseases, neurological disorders, and cardiovascular conditions. nih.govjpionline.org The versatility of the isoquinoline nucleus allows for chemical modifications that can optimize a compound's potency, selectivity, and pharmacokinetic properties. numberanalytics.com Research continues to explore the potential of isoquinoline-based compounds, with a focus on designing novel derivatives with improved therapeutic profiles. numberanalytics.com The broad spectrum of pharmacological activities associated with this scaffold includes antitumor, antimicrobial, anti-inflammatory, and antiviral effects, solidifying its importance in modern drug discovery. wisdomlib.org

Role of 1,5-Isoquinolinediol as a Poly(ADP-ribose) Polymerase (PARP) Inhibitor

This compound is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair and the maintenance of genomic stability. medchemexpress.comabcam.com Specifically, it is recognized as a potent PARP-1 inhibitor. abcam.comhellobio.com PARP enzymes, particularly PARP-1, are activated by DNA strand breaks and play a key role in the base excision repair pathway. abcam.comarvojournals.org

The inhibitory action of this compound on PARP has been demonstrated to be more potent than some classical PARP inhibitors like 3-aminobenzamide. researchgate.netjpp.krakow.pl Research has shown that this compound can inhibit PARP with an IC₅₀ value in the range of 0.18 to 0.39 µM. medchemexpress.comabcam.com This inhibition of PARP activity has several downstream effects. For instance, it has been shown to attenuate the upregulation of cleaved PARP-1. medchemexpress.com

Beyond its direct role in DNA repair, PARP inhibition by this compound has been linked to other cellular processes. Studies have indicated its potential as an anti-inflammatory and neuroprotective agent. researchgate.net Furthermore, research suggests that by inhibiting PARP, this compound can influence processes like homologous recombination, potentially increasing the frequency of gene targeting. medchemexpress.comcdnsciencepub.com Some studies have also explored its potential as an anti-aging agent, suggesting it may suppress the rate of replicative senescence in cells. oncotarget.comnih.gov

Research Findings on this compound

| Area of Research | Key Findings | References |

| PARP Inhibition | Potent inhibitor of PARP-1 with an IC₅₀ of 0.18-0.39 µM. | medchemexpress.comabcam.com |

| Cellular Effects | Attenuates upregulation of cleaved PARP-1. | medchemexpress.com |

| Suppresses the rate of replicative senescence in murine embryonic fibroblasts. | oncotarget.comnih.gov | |

| Increases the frequency of gene targeting through homologous recombination. | medchemexpress.comcdnsciencepub.com | |

| Inflammation | Inhibits the induction of inducible nitric oxide synthase (NOS-2) in macrophages. | jpp.krakow.plnih.govjpp.krakow.pl |

| Neuroprotection | Exhibits neuroprotective effects in vivo. | abcam.com |

| Alleviates diabetes-induced alterations in corneal epithelial innervation. | arvojournals.org | |

| Oxidative Stress | Attenuates diabetes-induced oxidative stress in the retina. | medchemexpress.com |

特性

IUPAC Name |

5-hydroxy-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-3-1-2-7-6(8)4-5-10-9(7)12/h1-5,11H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUJIPVWTMGYDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CNC2=O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60199505 | |

| Record name | 5-Hydroxy-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5154-02-9 | |

| Record name | 1,5-Isoquinolinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5154-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dihydroxyisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005154029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-isoquinolinediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxy-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Isoquinolinediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure-activity Relationship Sar Studies of 1,5-isoquinolinediol and Its Analogs

Correlating Structural Features with PARP Inhibitory Potency

The inhibitory activity of 1,5-Isoquinolinediol and its analogs against poly(ADP-ribose) polymerase (PARP) is strongly dependent on their structural features. This compound itself is a potent PARP inhibitor, with a reported IC50 value ranging from 0.18 to 0.39 µM. medchemexpress.com Its efficacy stems from the isoquinolinone core, which mimics the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes. ljmu.ac.uk This allows it to competitively bind to the catalytic domain of PARP. crimsonpublishers.com

Key structural elements contributing to the PARP inhibitory potency include the lactam ring containing a carboxamide group. jpp.krakow.pl Modifications to the isoquinoline structure have been a key strategy in developing second-generation PARP inhibitors with improved effectiveness and specificity. nih.gov For instance, compounds like 3,4-dihydro-5-methyl-1-[2H]-isoquinolinone (PD128763) were found to be approximately 50 times more effective than the first-generation inhibitor 3-aminobenzamide. nih.gov The core structure, particularly the conformationally restricted amide moiety within the lactam ring, is a critical feature for potent inhibition. crimsonpublishers.com Studies have shown that the amide group, when fused into the B ring of the isoquinoline structure, can improve binding potency. iucr.org

| Compound | Key Structural Feature | PARP Inhibitory Potency (IC50) | Reference |

| This compound | Isoquinolinone core, lactam ring | 0.18 - 0.39 µM | medchemexpress.com |

| 3-Aminobenzamide | Benzamide core (classical inhibitor) | ~30 µM | ljmu.ac.uk |

| PD128763 | 3,4-dihydro-5-methyl-1-[2H]-isoquinolinone | ~50x more potent than 3-AB | nih.gov |

| NU1025 | 8-hydroxy-2-methylquinazolin-4-[3H]-one | ~50x more potent than 3-AB | nih.gov |

Impact of Substitutions on Anti-inflammatory Activity

The anti-inflammatory effects of this compound are closely linked to its PARP inhibitory function. PARP-1 activation is implicated in the pathogenesis of various inflammatory conditions. jpp.krakow.pl By inhibiting PARP, this compound can modulate inflammatory responses. For example, it has been shown to be a potent inhibitor of the induction of inducible nitric oxide synthase (iNOS) in macrophages stimulated with lipopolysaccharide (LPS). jpp.krakow.pl This inhibition of iNOS induction contributes to its anti-inflammatory properties. jpp.krakow.plresearchgate.net

Structure-activity relationship studies indicate that the ability to inhibit PARP is a prerequisite for this anti-inflammatory action. While this compound dose-dependently inhibited nitrite accumulation (an indicator of NO production), another weaker PARP inhibitor, 3-aminobenzamide, did not show a similar effect under the same experimental conditions. jpp.krakow.pl This highlights the importance of the potent isoquinolinone scaffold for significant anti-inflammatory outcomes mediated by PARP inhibition. Furthermore, PARP-1 is a cofactor in the activation of transcription factors like NF-κB, which are central to the expression of inflammatory mediators. researchgate.net Therefore, substitutions on the isoquinoline ring that enhance PARP inhibition are expected to concurrently boost anti-inflammatory activity.

SAR for Neuroprotective Effects

The neuroprotective properties of isoquinoline alkaloids are a subject of extensive research, with the core isoquinoline structure being a key pharmacophore. researchgate.netmdpi.com For this compound and related compounds, neuroprotection is often attributed to the inhibition of PARP-1 overactivation, which is a common pathway in neuronal cell death triggered by oxidative stress and DNA damage. phcog.com

| Compound/Analog | Structural Feature | Observed Neuroprotective Effect | Reference |

| This compound | Potent PARP inhibitor | Attenuates downregulation of BDNF and synaptophysin | |

| Hydroxy-1MeTIQ derivatives | Hydroxyl substitutions on tetrahydroisoquinoline | Greater neuroprotective efficacy than the parent compound | nih.gov |

| 1,2,3,4-tetrahydro-7,8-isoquinolinediol | Tetrahydroisoquinoline with diol | Significant protection against glutamate-induced neurotoxicity | phcog.com |

| Palmatine | Isoquinoline alkaloid | Reduces reactive oxygen species and Aβ toxicity | nih.gov |

Modifications Enhancing Anti-aging Properties

Recent research has identified this compound as a potential anti-aging agent, an effect also linked to its primary role as a PARP-1 inhibitor. nih.gov Chronic oxidative stress can accelerate aging by causing DNA damage and faster telomere shortening, leading to cellular senescence. nih.govresearchgate.net PARP-1 is activated under these conditions. researchgate.net

Pharmacological inhibition of PARP-1 by this compound has been shown to have an anti-senescence effect in murine embryonic fibroblasts. nih.gov Treatment with the compound was found to partially ameliorate the rate of replicative senescence, especially under conditions of induced oxidative stress. nih.gov The proposed mechanism involves the suppression of PARP-1 hyperactivation, which helps to maintain cellular energy homeostasis (e.g., NAD+ levels) and reduce the downstream consequences of DNA damage that drive the aging process. nih.gov Therefore, structural modifications that preserve or enhance potent PARP-1 inhibition are key to optimizing the anti-aging properties of this class of compounds.

SAR in Relation to Anti-diabetic Complication Efficacy

The efficacy of this compound in mitigating diabetic complications is well-documented and provides a clear example of its structure-activity relationship. Hyperglycemia in diabetes leads to oxidative stress, which causes DNA strand breaks and subsequent PARP activation. cdnsciencepub.com This process is a key pathogenic mechanism in diabetic neuropathy, retinopathy, and vascular dysfunction. nih.govahajournals.orgnih.gov

This compound, as a potent PARP inhibitor, has demonstrated significant therapeutic potential in this context. researchgate.net It has been shown to attenuate diabetes-induced upregulation of PARP, NADPH oxidase-derived oxidative stress, and nitrated protein expression in the retina. medchemexpress.comnih.gov It also helps reverse epithelial innervation loss and corneal sensitivity reduction in diabetic models. frontiersin.org The critical structural feature remains its ability to effectively inhibit PARP. Studies comparing different PARP inhibitors have shown that more potent inhibitors provide greater protection against the functional and biochemical deficits associated with diabetic complications. researchgate.netnih.gov Therefore, SAR for anti-diabetic complication efficacy directly mirrors that for PARP inhibitory potency.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Isoquinolinediols

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the biological activity of a set of compounds with their physicochemical properties and structural features. wikipedia.orgnih.gov A QSAR model takes the form of a mathematical equation: Activity = f(molecular descriptors) + error. wikipedia.org This approach is instrumental in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds. nih.govnih.gov

For isoquinolinediols, a QSAR analysis would involve compiling a dataset of analogs with their measured biological activities (e.g., PARP inhibition, anti-inflammatory effects). Then, various molecular descriptors—such as electronic (e.g., charge distribution), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties—would be calculated for each analog. Statistical methods are then used to build a regression or classification model that identifies the descriptors most critical for activity. wikipedia.org While specific, comprehensive QSAR studies focused solely on this compound and its immediate analogs are not widely published, the principles of QSAR are routinely applied in the broader development of PARP inhibitors to identify key structural features, such as the necessity of a conformationally restricted amide moiety for potent inhibition. crimsonpublishers.com

Conformational Analysis and Molecular Dynamics Simulations of this compound Interactions

Understanding the three-dimensional interaction between this compound and its target, PARP-1, is essential for rational drug design. Conformational analysis and molecular dynamics (MD) simulations are powerful tools for this purpose. These studies reveal how the inhibitor binds to the active site of the enzyme.

The isoquinolinone structure of this compound is designed to fit into the nicotinamide-binding pocket of the PARP catalytic domain. researchgate.net X-ray crystallography and computational docking studies of similar inhibitors have shown that key interactions include hydrogen bonding between the amide core of the inhibitor and amino acid residues like Glycine and Serine in the active site. crimsonpublishers.comiucr.org Additionally, π-stacking interactions often occur between the aromatic rings of the inhibitor and a Tyrosine residue in the binding site. iucr.org MD simulations can further elucidate the stability of these interactions over time and reveal the dynamic conformational changes that occur in both the inhibitor and the protein upon binding, providing a deeper understanding of the structural basis for its potent inhibitory activity. utep.edu

Future Research Directions and Emerging Applications of 1,5-isoquinolinediol

Exploration of Novel Synthetic Routes to Isoquinolinediols

The synthesis of 1,5-isoquinolinediol and its derivatives is a key area of ongoing research, with a focus on improving efficiency, regioselectivity, and sustainability.

Current foundational methods often involve the direct hydroxylation of isoquinoline precursors. These processes typically use hydroxylating agents like hydrogen peroxide under controlled temperatures, sometimes with metal catalysts such as iron or copper to guide the position of the hydroxyl groups. However, these methods can face challenges with controlling the precise location of hydroxylation and may require complex purification steps.

To address these limitations, researchers are exploring innovative synthetic strategies. One promising approach is the use of biocatalysts, such as engineered cytochrome P450 enzymes. These enzymes can selectively hydroxylate the isoquinoline scaffold at the desired positions under mild, environmentally friendly conditions, which aligns with the principles of green chemistry. Other modern synthetic methods being investigated include the use of one-pot, two-step procedures and palladium-catalyzed reactions like the Buchwald-Hartwig coupling to introduce functional groups with high precision. researchgate.net The development of efficient, one-pot tandem syntheses starting from simple precursors is also an active area of research, offering the potential for rapid access to a variety of substituted isoquinolinediols. uq.edu.au

Challenges in the synthesis of isoquinolinediols include controlling regioselectivity to avoid the formation of unwanted isomers and managing the potential for oxidation of the hydroxyl groups to form quinone derivatives. Overcoming these hurdles is crucial for the scalable and cost-effective production of these compounds for further research and potential clinical applications.

Development of More Potent and Selective PARP Inhibitors based on the this compound Scaffold

The this compound structure serves as a valuable scaffold for the design of new and improved PARP inhibitors. A primary goal is to develop compounds with enhanced potency and greater selectivity for specific PARP family members, such as PARP-1 and PARP-2, or tankyrases (TNKS1 and TNKS2). iucr.org

This compound itself is a potent PARP inhibitor, with a reported IC₅₀ value in the range of 0.18-0.39 μM. medchemexpress.com This potency is significantly higher than that of earlier PARP inhibitors like 3-aminobenzamide. Structural studies have provided insights into how this compound interacts with the catalytic domain of PARP enzymes. For instance, X-ray crystallography has shown that it forms hydrogen bonds with key amino acid residues in the active site of TNKS2, which helps to explain its inhibitory activity. iucr.org

Future research will focus on modifying the this compound scaffold to achieve even greater potency and selectivity. This involves synthesizing derivatives with different substituents to probe interactions with the enzyme's active site. iucr.org The aim is to create inhibitors that can target specific PARP enzymes involved in particular diseases, which could lead to more effective treatments with fewer side effects. nih.gov The development of inhibitors with high selectivity for PARP-2 or PARP-3, for example, is an area of active investigation. nih.govmedchemexpress.com

| Compound Name | IC₅₀ (PARP-1) | Key Targets | Key Distinctions |

|---|---|---|---|

| This compound | 0.39 μM | PARP-1, TNKS2, NOS2 | Dual PARP-1/NOS2 inhibition; enhances homologous recombination. |

| Olaparib (AZD2281) | 5 nM | PARP1, PARP2 | Potent, orally active PARP inhibitor. medchemexpress.com |

| Rucaparib (AG014699) | 1.4 nM (Ki) | PARP-1, PARP-2, PARP-3 | Orally active, potent PARP inhibitor. medchemexpress.com |

| Niraparib (MK-4827) | 3.8 nM | PARP1, PARP2 | Highly potent and orally bioavailable. medchemexpress.com |

| Veliparib (ABT-888) | 5.2 nM (Ki) | PARP1, PARP2 | Potent PARP inhibitor. medchemexpress.com |

Combination Therapies Involving this compound

A significant area of future research is the use of this compound in combination with other therapeutic agents. This strategy aims to achieve synergistic effects, allowing for the use of lower doses of each drug, which could reduce the risk of side effects while enhancing therapeutic outcomes.

One notable area of investigation is the treatment of diabetic complications. Studies have explored the combination of low-dose this compound with vasodilators, such as the ACE inhibitor lisinopril and the beta-2-adrenoceptor agonist salbutamol, for the treatment of peripheral diabetic neuropathy (PDN). nih.govdiabetesjournals.org In a rat model of streptozotocin-induced diabetes, combination therapies with subtherapeutic doses of this compound and either lisinopril or salbutamol were shown to reverse multiple deficits associated with early PDN, including improvements in nerve conduction velocity and endoneurial blood flow. nih.govdiabetesjournals.orgdiabetesjournals.org The rationale behind this approach is that the PARP inhibitor and the vasodilator act through complementary mechanisms to address the underlying pathology of the disease. diabetesjournals.org

These findings suggest that low-dose PARP inhibitor-containing combination therapies could represent a novel and effective approach for treating PDN. nih.govdiabetesjournals.org Future research will likely expand on these findings, exploring other combination therapies for diabetic complications and other diseases where PARP activation plays a role. researchgate.net

Investigation of this compound in Other Disease Models

While much of the research on this compound has focused on its role in cancer and diabetic complications, there is growing interest in its potential application in a broader range of diseases. Its ability to inhibit PARP and protect against oxidative stress suggests that it may be beneficial in various conditions characterized by these pathological processes. jpp.krakow.pl

One area of investigation is neurodegenerative diseases. By inhibiting PARP-1, this compound can prevent the depletion of cellular energy stores and reduce cell death in response to oxidative stress, which is a common feature of many neurodegenerative disorders. It has shown neuroprotective effects in models of NMDA-induced neurotoxicity.

Another potential application is in inflammatory conditions. PARP-1 is involved in the activation of transcription factors like NF-κB, which play a key role in the inflammatory response. jpp.krakow.plresearchgate.net By inhibiting PARP-1, this compound can suppress the induction of inflammatory mediators like nitric oxide synthase-2 (NOS-2). jpp.krakow.pl This anti-inflammatory action could be beneficial in a variety of inflammatory diseases. researchgate.net

Furthermore, research has suggested a potential role for this compound as an anti-aging agent. nih.gov Studies have shown that it can prevent hyperglycemia-induced DNA demethylation and may help to preserve cellular energy levels, which are important factors in the aging process. nih.gov

Future research will likely involve testing this compound in a wider array of disease models to fully explore its therapeutic potential.

Advanced Studies on Bioavailability and Targeted Delivery Systems

To maximize the therapeutic potential of this compound and its derivatives, future research will need to focus on optimizing their delivery to target tissues and improving their bioavailability. mdpi.com Bioavailability is a critical factor that determines the efficacy of a drug, as it reflects the amount of the drug that reaches the bloodstream and is available to exert its effects. jmp.com

One promising approach is the use of advanced drug delivery systems, such as nanoparticles. mdpi.comdovepress.com Nanoparticles can be engineered to encapsulate drugs, protecting them from degradation in the gastrointestinal tract and improving their solubility and absorption. nih.gov This can lead to enhanced bioavailability and a more sustained release of the drug at the target site. mdpi.comdovepress.com

Targeted delivery systems are another important area of investigation. These systems are designed to deliver the drug specifically to diseased cells or tissues, which can increase efficacy while minimizing off-target side effects. mdpi.com This can be achieved by attaching targeting ligands to the surface of nanoparticles that recognize and bind to receptors that are overexpressed on cancer cells or other target cells. mdpi.com

For oral drug delivery, nanoparticle formulations can be designed to overcome the physiological barriers of the gastrointestinal tract, such as variations in pH and the presence of mucus. nih.gov Self-microemulsifying drug delivery systems (SMEDDS) are another lipid-based approach being explored to enhance the bioavailability of poorly soluble drugs. jmp.com

Future studies will likely focus on developing and evaluating these advanced delivery systems for this compound and its derivatives to improve their pharmacokinetic properties and therapeutic outcomes. mdpi.comnih.gov

Role of this compound in Microbiome Modulation

The gut microbiome, the complex community of microorganisms residing in the gastrointestinal tract, is increasingly recognized for its profound impact on human health and disease. frontiersin.org There is growing interest in how drugs and other compounds interact with the gut microbiome and how these interactions can influence therapeutic outcomes. embopress.org

While direct research on the effects of this compound on the gut microbiome is still in its early stages, the known biological activities of similar compounds, such as polyphenols, suggest potential avenues for investigation. Polyphenols, which are abundant in many plant-based foods, can modulate the composition of the gut microbiota, promoting the growth of beneficial bacteria and inhibiting harmful ones. mdpi.com These changes in the microbiome can have far-reaching effects on the host's immune system and metabolism. frontiersin.orgmdpi.com

Given that this compound is a polyphenol-like compound, it is plausible that it could also influence the gut microbiome. Future research could explore whether this compound alters the gut microbial composition and how these changes might contribute to its therapeutic effects. For example, modulation of the gut microbiome could play a role in the anti-inflammatory and neuroprotective actions of this compound.

Understanding the interplay between this compound and the gut microbiome could open up new therapeutic strategies, such as combining it with probiotics or prebiotics to enhance its efficacy. mdpi.com

Green and Sustainable Synthesis of Isoquinolinediol Derivatives

In recent years, there has been a growing emphasis on the development of "green" and sustainable chemical processes that minimize environmental impact and reduce the use of hazardous substances. mdpi.com This trend is highly relevant to the synthesis of pharmaceuticals, including isoquinolinediol derivatives. ijbpas.comnih.gov

Future research in this area will focus on developing more environmentally friendly synthetic routes that adhere to the principles of green chemistry. ijsetpub.com This includes:

Use of Renewable Feedstocks: Exploring the use of biomass-derived materials as starting points for synthesis to reduce reliance on fossil fuels. mdpi.comijsetpub.com

Safer Solvents and Reagents: Replacing hazardous organic solvents with greener alternatives like water or supercritical fluids. ijsetpub.com

Catalysis: Employing highly efficient and selective catalysts, such as biocatalysts (enzymes) or recyclable metal catalysts, to minimize waste and energy consumption. mdpi.comijsetpub.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste. ijbpas.com

Energy Efficiency: Developing processes that can be conducted at ambient temperature and pressure to reduce energy consumption. mdpi.com

Microwave-assisted and ultrasound-assisted synthesis are two techniques that are being explored to accelerate reactions and improve yields in a more sustainable manner. ijbpas.comnih.gov One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, is another approach that can improve efficiency and reduce waste. nih.gov

By embracing these green chemistry principles, researchers aim to develop synthetic methods for isoquinolinediol derivatives that are not only efficient and cost-effective but also environmentally responsible. nih.govijsetpub.com

Q & A

Q. How does PARP-1 inhibition by this compound affect cellular senescence?

- It blocks PARP-1-driven DNA repair, preventing replication-induced senescence. In hydroxyurea-treated cells, this inhibition maintains ATP/NAD<sup>+</sup> levels, promoting survival. Monitor senescence markers (e.g., β-galactosidase) and cell cycle arrest proteins (p16, p21) .

Q. What experimental designs address conflicting data on its role in oxidative stress?

- Use tissue-specific models (e.g., neuronal vs. cancer cells) and dose-response curves (0.1–10 µM) to resolve context-dependent effects. Combine PARP activity assays with redox markers (e.g., 4-hydroxynonenal adducts) to dissect dual inhibition of PARP-1 and NOS2 .

Q. How is this compound utilized in gene-editing studies?

Q. What pharmacokinetic challenges arise in diabetic neuropathy studies?

- In diabetic rats, administer intraperitoneally (5–10 mg/kg/day) and monitor nerve conduction velocity (NCV) and thermal response latencies. Pair with glycemic controls to isolate PARP-1-specific effects .

Methodological Considerations

- Dosage Optimization : Start with IC50 (0.39 µM) for in vitro studies; adjust based on cell type and stressor intensity .

- Data Validation : Use orthogonal methods (e.g., Western blot for PARP-1 inhibition, HPLC for NAD<sup>+</sup> quantification) to confirm mechanistic findings .

- Ethical Compliance : Follow ARRIVE guidelines for animal studies, including diabetic model induction protocols and humane endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。